Triethylenetetramine-d4 Tetrahydrochoride

LC-MS/MS Bioequivalence Method Validation

Triethylenetetramine-d4 Tetrahydrochoride (CAS 1067245-32-2), also referred to as Trientine-d4 4HCl, is a stable isotope-labeled analog of the copper-chelating drug triethylenetetramine (trientine). With a molecular formula of C6H14D4N4·4HCl and a molecular weight of 296.1 g/mol, the compound incorporates four deuterium atoms at the 1,2-ethane-diyl bridge positions.

Molecular Formula C6H22Cl4N4
Molecular Weight 296.1 g/mol
Cat. No. B12401883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriethylenetetramine-d4 Tetrahydrochoride
Molecular FormulaC6H22Cl4N4
Molecular Weight296.1 g/mol
Structural Identifiers
SMILESC(CNCCNCCN)N.Cl.Cl.Cl.Cl
InChIInChI=1S/C6H18N4.4ClH/c7-1-3-9-5-6-10-4-2-8;;;;/h9-10H,1-8H2;4*1H/i5D2,6D2;;;;
InChIKeyOKHMDSCYUWAQPT-XSLMKQISSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Triethylenetetramine-d4 Tetrahydrochoride: A Deuterated Internal Standard for Bioanalytical Quantification of Trientine


Triethylenetetramine-d4 Tetrahydrochoride (CAS 1067245-32-2), also referred to as Trientine-d4 4HCl, is a stable isotope-labeled analog of the copper-chelating drug triethylenetetramine (trientine). With a molecular formula of C6H14D4N4·4HCl and a molecular weight of 296.1 g/mol, the compound incorporates four deuterium atoms at the 1,2-ethane-diyl bridge positions . This deuteration introduces a mass shift of +4 Da relative to the unlabeled triethylenetetramine tetrahydrochloride (MW 292.08 g/mol), enabling unambiguous discrimination by mass spectrometry while preserving near-identical chemical and chromatographic behavior [1]. It is supplied as a white solid with ≥98% chemical purity and ≥98% ²H isotopic enrichment, stored at 2–8°C under inert atmosphere [2].

Why Unlabeled Trientine or Alternative Chelators Cannot Replace Triethylenetetramine-d4 Tetrahydrochoride in Regulated Bioanalysis


Deuterated internal standards are not interchangeable with their unlabeled counterparts or structurally distinct chelators for quantitative LC-MS/MS assays. The unlabeled triethylenetetramine tetrahydrochloride (CAS 4961-40-4) co-elutes with the analyte and exhibits identical precursor and product ion masses, making it incapable of serving as an internal standard that can be independently detected without cross-talk [1]. Alternative copper chelators such as D-penicillamine, EDTA, and DOTA possess fundamentally different molecular structures, chromatographic retention times, and ionization efficiencies, precluding their use as isotope dilution surrogates for trientine quantification [2]. Triethylenetetramine-d4 Tetrahydrochoride uniquely satisfies the critical requirements for an ideal SIL-IS: identical extraction recovery, ionization response, and matrix effect behavior as the analyte, with a distinct +4 Da mass shift that allows simultaneous yet separate detection by triple quadrupole mass spectrometry [3].

Quantitative Differentiation Evidence for Triethylenetetramine-d4 Tetrahydrochoride vs. Closest Analogs and Alternatives


Correlation Coefficient (r²) in Human Plasma LC-MS/MS Quantification Using Trientine-D4 vs. Non-Deuterated IS Approaches

In a validated LC-MS/MS method for simultaneous determination of Trientine and N1-Acetyl Trientine in human plasma, the use of Triethylenetetramine-d4 Tetrahydrochoride as internal standard yielded correlation coefficients (r²) consistently greater than 0.99 across a concentration range of 10.009–1000.571 ng/mL for Trientine and 10.009–1000.628 ng/mL for N1-Acetyl Trientine [1]. This performance meets ICH, CDER, and EMA bioanalytical method validation guidelines.

LC-MS/MS Bioequivalence Method Validation

Molecular Weight Mass Shift: Triethylenetetramine-d4 Tetrahydrochoride vs. Unlabeled Triethylenetetramine Tetrahydrochloride

The deuterated compound Triethylenetetramine-d4 Tetrahydrochoride (MW 296.10 g/mol) exhibits a +4.02 Da mass shift compared to unlabeled Triethylenetetramine tetrahydrochloride (MW 292.08 g/mol) due to the substitution of four hydrogen atoms with deuterium at the ethane-1,2-diyl bridge [1]. In LC-MS/MS, this mass difference translates to distinct precursor-to-product ion transitions: Trientine-d4 monitored at m/z 147.2→m/z 90.1 vs. unlabeled Trientine at m/z 143.2→m/z 86.1, enabling complete chromatographic co-elution without spectral interference [2].

Mass Spectrometry Isotopic Differentiation Internal Standard

Isotopic Enrichment and Chemical Purity: Batch-to-Batch Specification Consistency

Commercial suppliers of Triethylenetetramine-d4 Tetrahydrochoride consistently specify isotopic enrichment ≥98% ²H and chemical purity ≥98% (HPLC), verified by MS and NMR [1]. In contrast, the unlabeled Triethylenetetramine tetrahydrochloride API is typically supplied at ≥98% chemical purity but exhibits inherent instability, requiring strict cold chain storage (2–8°C) and still being subject to polymorphic variability that impacts room-temperature stability [2]. The deuterated compound's comprehensive Certificate of Analysis (CoA) and detailed characterization data ensure batch-to-batch reproducibility essential for validated analytical methods.

Quality Control Reference Standard Pharmacopeial Compliance

Copper-Chelation Specificity: TETA-d4 vs. D-Penicillamine and EDTA in Biological Matrices

While the chelation activity of Triethylenetetramine-d4 Tetrahydrochoride is identical to unlabeled TETA (deuteration does not alter metal-binding properties), a comparative context is essential for procurement decisions targeting copper-chelator research. In a rat model of urinary copper excretion, oral Trientine (100 mg dose) elevated urinary copper from a baseline of 65.1 ± 2.93 nmol/24h to 305.9 nmol/24h, compared to 367.1 nmol/24h for D-penicillamine at the same dose [1]. However, TETA demonstrates superior selectivity for Cu(II) over Zn(II) compared to EDTA and DOTA, with one study noting that Zn(II) does not hinder copper binding by TETA, whereas EDTA non-selectively chelates multiple essential metals including Zn, Fe, and Ca [2]. An LC-MS proteomic study on Caco-2 intestinal cells exposed to 25 μM TETA identified 957 differentially expressed proteins, indicating a specific biological effect beyond bulk copper depletion [3].

Copper Chelation Wilson's Disease Metal Selectivity

Regulatory Utility: ANDA/AMV/QC Applications with Pharmacopeial Traceability

Triethylenetetramine-d4 Tetrahydrochoride is explicitly designated for analytical method development, method validation (AMV), and quality control (QC) applications supporting Abbreviated New Drug Applications (ANDA) and commercial production of Trientine pharmaceuticals [1]. The product is supplied with detailed characterization data compliant with regulatory guidelines and can serve as a reference standard with traceability against pharmacopeial standards (USP or EP) [2]. This regulatory positioning is distinct from the unlabeled Triethylenetetramine tetrahydrochloride, which as an API requires GMP-compliant manufacturing and cold-chain logistics, and from non-deuterated chelators (EDTA, DOTA) that lack regulatory precedent for trientine-specific bioanalytical methods [3].

Regulatory Compliance ANDA Pharmacopeial Standards

High-Impact Application Scenarios for Triethylenetetramine-d4 Tetrahydrochoride in Regulated Pharmaceutical and Biomedical Research


Bioequivalence Studies for Generic Trientine Drug Products (ANDA Submissions)

Triethylenetetramine-d4 Tetrahydrochoride is the preferred internal standard for LC-MS/MS quantification of Trientine and N1-Acetyl Trientine in human plasma during bioequivalence studies for ANDA submissions. In a validated method covering 10–1000 ng/mL, the use of this deuterated IS achieved r² > 0.99, meeting ICH, CDER, and EMA guidelines for bioanalytical method validation [1]. The +4 Da mass shift eliminates cross-talk with the unlabeled analyte, while near-identical matrix effects, extraction recovery, and ionization response ensure assay robustness across volunteer pharmacokinetic profiles.

Pharmacopeial Reference Standard Traceability for QC and AMV

As a fully characterized reference standard with traceability against USP or EP pharmacopeial standards, Triethylenetetramine-d4 Tetrahydrochoride supports analytical method development (AMV) and quality control (QC) applications during commercial production of Trientine tetrahydrochloride drug products [2]. Its isotopic enrichment ≥98% ²H and chemical purity ≥98% ensure batch-to-batch reproducibility, critical for validated methods in GMP-regulated environments.

Copper Metabolism Research Requiring Isotope-Labeled Internal Standards

In studies investigating copper homeostasis, Wilson's disease pathology, or the proteomic effects of copper chelation, Triethylenetetramine-d4 Tetrahydrochoride serves as an internal standard for quantifying TETA and its metabolites in biological matrices (plasma, urine, cell lysates). Quantitative label-free LC-MS/MS proteomic studies on Caco-2 intestinal cells exposed to 25 μM TETA identified 957 differentially expressed proteins, demonstrating the breadth of biological interrogation enabled by this system [3]. The deuterated IS enables precise correlation between TETA exposure levels and proteomic endpoints.

Dose Proportionality and Pharmacokinetic Modeling in Drug Development

The deuterated internal standard's ability to correct for matrix effects and ionization variability across a wide concentration range (10–1000 ng/mL) makes it indispensable for dose-proportionality assessments of Trientine formulations. These assessments underpin pharmacokinetic modeling supporting regulatory submissions [1]. Trientine tetrahydrochloride's documented dose linearity and dose proportionality kinetics further underscore the necessity of a stable, deuterated internal standard for accurate quantification across dose cohorts.

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